molecular formula C43H59N3O10S B1436280 3-((N-Biotinyl-3-aminopropoxy(ethoxy)ethoxy)ethoxy)-1-O-(dimethoxytrityl)propane-1,2-diol CAS No. 869354-57-4

3-((N-Biotinyl-3-aminopropoxy(ethoxy)ethoxy)ethoxy)-1-O-(dimethoxytrityl)propane-1,2-diol

Cat. No. B1436280
M. Wt: 810 g/mol
InChI Key: KGWOQLGAZXQHQX-HIDOCAJQSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-((N-Biotinyl-3-aminopropoxy(ethoxy)ethoxy)ethoxy)-1-O-(dimethoxytrityl)propane-1,2-diol is a useful research compound. Its molecular formula is C43H59N3O10S and its molecular weight is 810 g/mol. The purity is usually 95%.
BenchChem offers high-quality 3-((N-Biotinyl-3-aminopropoxy(ethoxy)ethoxy)ethoxy)-1-O-(dimethoxytrityl)propane-1,2-diol suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-((N-Biotinyl-3-aminopropoxy(ethoxy)ethoxy)ethoxy)-1-O-(dimethoxytrityl)propane-1,2-diol including the price, delivery time, and more detailed information at info@benchchem.com.

Detailed Synthesis Method

Design of the Synthesis Pathway
The synthesis pathway for 3-((N-Biotinyl-3-aminopropoxy(ethoxy)ethoxy)ethoxy)-1-O-(dimethoxytrityl)propane-1,2-diol involves the protection of the hydroxyl groups on the propane-1,2-diol molecule, followed by the addition of the biotinylated amine group and the subsequent deprotection of the hydroxyl groups. The final product is obtained after purification.

Starting Materials
Propane-1,2-diol, Dimethoxytrityl chloride, N-Biotinyl-3-aminopropoxy(ethoxy)ethoxyamine, Triethylamine, Methanol, Dichloromethane, Diisopropylethylamine, N,N-Dimethylformamide, Pyridine, Tetrahydrofuran, Sodium bicarbonate, Sodium chloride, Wate

Reaction
Protection of propane-1,2-diol hydroxyl groups with dimethoxytrityl chloride in the presence of triethylamine and dichloromethane, Addition of N-Biotinyl-3-aminopropoxy(ethoxy)ethoxyamine to the protected propane-1,2-diol in the presence of diisopropylethylamine and N,N-dimethylformamide, Deprotection of the hydroxyl groups using a mixture of methanol and dichloromethane in the presence of pyridine, Purification of the final product using column chromatography with a solvent system of tetrahydrofuran, methanol, and water, Crystallization of the purified product from a suitable solvent system

properties

IUPAC Name

5-[(3aS,4S,6aR)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]-N-[3-[2-[2-[2-[3-[bis(4-methoxyphenyl)-phenylmethoxy]-2-hydroxypropoxy]ethoxy]ethoxy]ethoxy]propyl]pentanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C43H59N3O10S/c1-50-36-17-13-33(14-18-36)43(32-9-4-3-5-10-32,34-15-19-37(51-2)20-16-34)56-30-35(47)29-55-28-27-54-26-25-53-24-23-52-22-8-21-44-40(48)12-7-6-11-39-41-38(31-57-39)45-42(49)46-41/h3-5,9-10,13-20,35,38-39,41,47H,6-8,11-12,21-31H2,1-2H3,(H,44,48)(H2,45,46,49)/t35?,38-,39-,41-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KGWOQLGAZXQHQX-HIDOCAJQSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=C(C=C3)OC)OCC(COCCOCCOCCOCCCNC(=O)CCCCC4C5C(CS4)NC(=O)N5)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=C(C=C3)OC)OCC(COCCOCCOCCOCCCNC(=O)CCCC[C@H]4[C@@H]5[C@H](CS4)NC(=O)N5)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C43H59N3O10S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

810.0 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-((N-Biotinyl-3-aminopropoxy(ethoxy)ethoxy)ethoxy)-1-O-(dimethoxytrityl)propane-1,2-diol

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